molecular formula C13H15N3O3 B8680903 N-(2-hydroxybenzyl)-L-histidine CAS No. 58813-19-7

N-(2-hydroxybenzyl)-L-histidine

Cat. No.: B8680903
CAS No.: 58813-19-7
M. Wt: 261.28 g/mol
InChI Key: XOHSJPOQKQXJMI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxybenzyl)-L-histidine is a specialized chiral amino acid derivative designed for research applications. This compound integrates a phenolic 2-hydroxybenzyl group with the imidazole side chain of L-histidine, making it a ligand of interest in biomimetic and coordination chemistry. Its molecular structure suggests potential for forming stable complexes with metal ions such as copper, which could be utilized to model enzyme active sites or develop novel chemical sensors . The presence of multiple coordination donors (imidazole nitrogen and phenolate oxygen) within a single molecule allows researchers to study multi-dentate binding and electron-transfer processes relevant to metalloproteins. As a modified amino acid, it may also serve as a building block in peptide synthesis to create biomolecules with enhanced metal-binding properties or catalytic functions. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58813-19-7

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-2-[(2-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m0/s1

InChI Key

XOHSJPOQKQXJMI-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN[C@@H](CC2=CN=CN2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Synthetic Pathways for N-(2-hydroxybenzyl)-L-Histidine

The primary method for synthesizing this compound involves a two-step process: the formation of a Schiff base followed by its reduction.

Condensation Reactions Utilizing Salicylaldehyde (B1680747) and L-Histidine

The initial step in the synthesis is the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and the primary amino group of L-histidine. orientjchem.orgresearchgate.net This reaction forms a Schiff base, which is an imine derivative. Schiff bases are typically formed by the reaction of a primary amine with an aldehyde or ketone. chemrevlett.com The reaction is a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting Schiff base contains a C=N double bond. orientjchem.orgchemrevlett.com

Subsequent Reduction Strategies for Schiff Base Formation

The Schiff base intermediate is then reduced to form the stable secondary amine, this compound. A common reducing agent used for this purpose is sodium borohydride (B1222165) (NaBH₄). orientjchem.orgresearchgate.net The reduction of the imine C=N bond to a C-N single bond is a crucial step to yield the final product. This method is widely applicable for the synthesis of various reduced Schiff base derivatives. orientjchem.org

Synthesis of Analogues and Derivatives of this compound

The versatility of the synthetic route allows for the creation of a wide array of analogues and derivatives by modifying either the amino acid component or the hydroxybenzyl group, or by integrating the entire molecule into larger peptide structures.

Variations in the Amino Acid Moiety (e.g., L-alanine, L-valine, L-serine, L-phenylalanine)

A common strategy for creating analogues is to replace L-histidine with other amino acids. Researchers have successfully synthesized N-(2-hydroxybenzyl) derivatives of various amino acids, including:

L-alanine researchgate.net

L-valine researchgate.net

L-serine

L-phenylalanine researchgate.net

L-tryptophan nih.gov

L-tyrosine nih.gov

The synthesis of these analogues generally follows the same Schiff base formation and reduction pathway as for the L-histidine derivative. researchgate.net

Modifications of the Hydroxybenzyl Group

Modifications to the hydroxybenzyl group provide another avenue for generating derivatives. This can involve altering the position of the hydroxyl group on the benzene (B151609) ring or introducing other substituents. For instance, derivatives have been synthesized using 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which introduces bulky tert-butyl groups to the phenolic ring. nih.gov Other modifications include the use of different substituted benzaldehydes, such as p-anisaldehyde, 4-chlorobenzaldehyde, and 4-fluorobenzaldehyde, to create a range of N-substituted amino acid derivatives with varied electronic and steric properties. nih.gov

Integration into Peptide Structures

The this compound unit can be incorporated into peptide chains, offering a method to create more complex molecules with potentially enhanced or novel biological activities. The synthesis of peptides containing histidine can be challenging due to the reactivity of the imidazole (B134444) side chain. nih.gov However, methods for solid-phase peptide synthesis (SPPS) have been developed to incorporate such modified amino acids. nih.govscielo.brresearchgate.net This involves attaching the protected this compound to a solid support and then sequentially adding other amino acids to build the peptide chain. scielo.brresearchgate.net This approach allows for the precise construction of peptides containing this specific modification.

Coordination Chemistry and Metal Complexation

Investigations of Metal Ion Interactions with N-(2-hydroxybenzyl)-L-Histidine

The multidentate nature of this compound allows it to form stable complexes with a variety of metal ions. The specific outcome of the metal-ligand interaction—be it a mononuclear, dinuclear, or polymeric structure—is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, pH, and the presence of coordinating solvents or counter-ions.

The most fundamental interaction involves the chelation of a single metal ion by one or more ligand molecules to form mononuclear complexes. Studies on related histidine-derived Schiff bases show a common tendency to form complexes with 1:1 or 1:2 metal-to-ligand stoichiometries. researchgate.netnih.gov For instance, research on Schiff bases derived from salicylaldehyde (B1680747) and other amino acids like leucine (B10760876) has resulted in the synthesis of mononuclear Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with a 1:1 metal-to-ligand ratio. nih.gov

In the case of organotin(IV) complexes with a Schiff base from L-histidine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde, both pentacoordinated and tetracoordinated mononuclear structures have been proposed. nih.gov In the pentacoordinated complexes, the ligand acts in a tridentate fashion, while in the tetracoordinated species, it is monodentate. nih.gov This highlights the ligand's flexibility in adapting its coordination mode to the stereochemical preferences of the metal center.

Metal IonLigand SystemStoichiometry (M:L)Resulting GeometryReference
Cu(II), Zn(II)Histidine methyl ester Schiff base1:2Square Planar researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Salicylidene-leucine1:1Not specified nih.gov
Sn(IV) derivativesHistidine-salicylaldehyde derivative1:1Trigonal Bipyramidal or Tetrahedral nih.gov
Fe(II), Co(II), Ni(II), Cu(II), Mn(II), Zn(II)Nicotinohydrazide Schiff base1:1Distorted Tetrahedral/Octahedral iosrjournals.org

Bridging functionalities within the this compound ligand, particularly the phenolic oxygen, can facilitate the formation of dinuclear complexes where two metal centers are linked together. This is a common structural motif in the coordination chemistry of compartmental ligands. For example, dinuclear copper(II) complexes have been synthesized using ligands derived from 2,6-diformylphenol, where the two copper centers are bridged by the phenolate (B1203915) oxygen and additional anions like acetate. nih.gov Similarly, dinuclear Cd(II) complexes have been formed using a pyrazole-containing ligand, linked by pseudohalides like thiocyanate (B1210189) or azide. mdpi.com While not involving the exact title compound, these studies demonstrate a clear precedent for the formation of dinuclear species with ligands possessing similar bridging capabilities.

The formation of large, higher-order metal clusters with this compound is plausible but not extensively documented in the available literature for this specific ligand. However, the histidine moiety is a well-known component in the structure of metalloproteins and synthetic clusters. For instance, histidine residues are crucial for ligating iron in iron-sulfur proteins. nih.gov Research on iron-sulfur peptides has shown that cysteine and histidine residues can coordinate to form [2Fe-2S] clusters. nih.gov While this does not confirm the formation of heptanuclear Fe(III) clusters with this compound, it underscores the capacity of the histidine unit to participate in the assembly of polynuclear iron centers.

The ability of this compound to act as a bridging ligand between multiple metal centers opens the possibility of forming extended one-, two-, or three-dimensional networks known as coordination polymers. The carboxylate group of the histidine moiety and the phenolic group can both bridge metal ions, leading to polymeric structures. For example, a water-soluble Cu(II) coordination polymer has been reported that functions as a fluorescent probe for histidine, demonstrating that metal-histidine interactions can indeed yield polymeric frameworks. nih.gov The self-assembly of such polymers is often directed by the coordination geometry of the metal ion and the flexibility of the organic ligand. researchgate.net

Chelation Modes and Ligand Denticity

The versatility of this compound as a ligand is rooted in its multiple potential donor atoms and its ability to adopt different coordination modes.

This compound possesses several potential coordination sites: the phenolic oxygen, the imine nitrogen of the Schiff base, the two nitrogen atoms of the imidazole (B134444) ring, and the two oxygen atoms of the carboxylate group. Typically, the ligand acts in a tridentate fashion, binding to a metal center through a combination of these sites. nih.govmdpi.com

Commonly observed coordination modes involve the deprotonated phenolic oxygen, the azomethine (imine) nitrogen, and one of the donor atoms from the histidine backbone. researchgate.netnih.gov For example, in many Schiff base complexes derived from amino acids, coordination occurs via the phenolic-O, imine-N, and carboxylate-O atoms, forming a stable tridentate chelate. nih.gov The imidazole nitrogen of the histidine residue provides an additional, often competing, coordination site. nih.govnih.gov The specific set of donor atoms involved depends on factors like pH, which affects the protonation state of the carboxylate, imidazole, and phenolic groups. mdpi.com

Ligand SystemMetal Ion(s)Identified Donor AtomsDenticityReference
Histidine methyl ester Schiff baseCu(II), Zn(II)Phenolic Oxygen, Azomethine NitrogenBidentate researchgate.net
Histidine-salicylaldehyde derivativeOrganotin(IV)Phenolic Oxygen, Imine Nitrogen, Carboxylate OxygenTridentate nih.gov
Salicylidene aminoguanidineCu(II), Fe(II), Fe(III)Phenolato Oxygen, Azomethine Nitrogen, Amidine NitrogenTridentate nih.gov
L-Histidine (in general)Transition MetalsImidazole Nitrogen, Amino Nitrogen, Carboxylate OxygenTridentate mdpi.comnih.gov

Role of Phenolic, Amine, Carboxyl, and Imidazole Groups in Chelation

The multidentate ligand this compound possesses four potential coordination sites: the phenolic hydroxyl group, the secondary amine, the carboxyl group, and the imidazole ring of the histidine moiety. The participation of these groups in metal chelation is influenced by factors such as the pH of the solution and the nature of the metal ion.

The phenolic hydroxyl group, upon deprotonation, becomes a strong binding site for metal ions. The secondary amine and the carboxyl group, characteristic of the amino acid backbone, are also key participants in forming stable chelate rings with metal ions. The imidazole group of the histidine residue offers additional coordination possibilities, with its nitrogen atoms capable of binding to a metal center. The versatility in coordination is a hallmark of amino acid-based ligands, and this compound is no exception, with studies on related systems highlighting the cooperative role of these functional groups in forming stable metal complexes. nih.gov

Tridentate and Quadridentate Chelation Modes

This compound can act as either a tridentate or quadridentate ligand, depending on the coordination environment and the specific metal ion involved. In a tridentate coordination mode, the ligand typically binds to a metal ion through the phenolic oxygen, the secondary amine nitrogen, and one of the atoms from the carboxylate group. This mode of chelation is common for various metal complexes.

The potential for quadridentate chelation arises from the involvement of the imidazole nitrogen from the histidine side chain in the coordination sphere. This results in the formation of an additional chelate ring, enhancing the stability of the resulting complex. The switch between tridentate and quadridentate modes is often dictated by the geometric preferences of the metal ion and the steric constraints of the ligand. Studies on similar ligands with multiple donor sites have demonstrated the flexibility of their coordination behavior, adapting to the electronic and steric requirements of the metal center.

Metal Ion Specificity and Selectivity

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Fe(II/III), Zn(II))

This compound and its derivatives have been shown to form stable complexes with a variety of first-row transition metal ions. The coordination chemistry of ligands containing similar functional groups, such as N-(2-hydroxybenzyl)-amino acids, has been extensively studied with copper(II). researchgate.net These studies often reveal the formation of dinuclear copper(II) complexes bridged by the phenoxo groups. researchgate.net

The coordination behavior with other transition metals like nickel(II), cobalt(II), iron(II/III), and zinc(II) has also been investigated for related ligands. For instance, research on o-Vanillin-L-histidine, a Schiff base precursor, has led to the synthesis and characterization of its iron(II), nickel(II), and copper(II) complexes. asianpubs.org The nature of the metal ion significantly influences the stoichiometry and geometry of the resulting complexes. For example, in studies with a related ligand, mononuclear complexes were typically formed, with the exception of manganese(II) and cobalt(II) which formed 1:2 metal-to-ligand ratio complexes. nih.gov The geometry of these complexes is also metal-dependent, with many adopting an octahedral geometry, while copper(II) complexes often exhibit a square planar geometry. nih.gov

Stability Constants and Thermodynamic Considerations of Complex Formation

The thermodynamics of complex formation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide a more complete picture of the driving forces behind chelation. For instance, the complexation of copper(II) with L-histidine has been studied calorimetrically to determine the heat effects and standard enthalpies of formation for various complex species. researchgate.net These thermodynamic parameters are influenced by factors such as the protonation state of the ligand and the ionic strength of the medium. researchgate.net The stability of ternary complexes, involving a metal ion, a primary ligand like adenine, and a secondary ligand such as an amino acid, has also been a subject of investigation, providing data on the relative stabilities of mixed-ligand systems. nih.gov

Table 1: Stability Constants of Related Metal-Ligand Complexes

Metal IonLigandLog KReference
Ni(II)Adenine4.55 nih.gov
Ni(II)L-Aspartic Acid7.03 nih.gov
Ni(II)L-Glutamic Acid6.20 nih.gov
Ni(II)L-Asparagine5.51 nih.gov
Ni(II)L-Leucine5.48 nih.gov
Ni(II)L-Phenylalanine5.13 nih.gov
Ni(II)L-Tryptophan5.23 nih.gov

Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While a specific single crystal X-ray diffraction study for a complex of this compound was not found in the provided search results, numerous studies on closely related systems highlight the structural insights gained from this technique. For instance, the crystal structures of copper(II) complexes with N-(2-hydroxybenzyl)-amino amide ligands have been determined, revealing dimeric structures with bridging phenolate oxygen atoms. researchgate.net Similarly, X-ray diffraction has been used to characterize iron(II), nickel(II), and copper(II) complexes of o-vanillin-L-histidine, confirming their orthorhombic crystal system. asianpubs.org The technique has also been crucial in determining the structures of zinc(II) and manganese(II) complexes with other ligands, showcasing different coordination modes and the formation of polynuclear assemblies. researchgate.net These studies underscore the importance of single crystal X-ray diffraction in understanding the detailed coordination chemistry of these types of ligands.

Spectroscopic Characterization of Complexes

UV-Vis Spectroscopy for Electronic Transitions and Coordination Environment

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within the metal complexes of this compound and inferring the coordination environment of the metal ion. The absorption of ultraviolet and visible light by these complexes promotes electrons from lower to higher energy d-orbitals in the metal center (d-d transitions) or involves the transfer of electrons between the metal and the ligand (charge-transfer transitions). The energies and intensities of these absorption bands are sensitive to the geometry of the complex and the nature of the coordinating atoms.

For instance, studies on copper(II) complexes with histidine-containing peptides often reveal characteristic d-d transition bands in the visible region of the spectrum. The position of these bands can help distinguish between different coordination geometries, such as octahedral or square-planar. uvt.ro For example, a copper(II) complex with L-histidine showed a shift in the π→π* transition band to 215 nm and the n→π* transition of the C=O bond shifted by 20 nm, confirming the covalent nature of the metal-ligand bond. uvt.ro

Similarly, the UV-Vis spectra of nickel(II) and cobalt(II) complexes with L-histidine have been used to suggest octahedral geometries. researchgate.net In a study of a nickel(II)-L-histidine complex, absorbance bands at 390 nm and a broad band at 720 nm were assigned to metal-to-ligand charge transfer, while a band at 620 nm was attributed to d-d transitions, indicative of an octahedral complex. researchgate.net

The ligand itself, this compound, exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and other chromophores of the molecule. Upon complexation, these intraligand transition bands can shift in wavelength and change in intensity, providing further evidence of metal-ligand interaction. researchgate.net

Table 1: Representative UV-Vis Spectral Data for Metal Complexes of Histidine and Related Ligands

Metal IonLigand SystemAbsorption Maxima (λmax, nm)AssignmentInferred Geometry
Cu(II)L-Histidine215, 255, 620π→π* (imidazole), n→π* (C=O), d-dOctahedral
Ni(II)L-Histidine390, 620, 720Intraligand, d-d, Metal-to-Ligand Charge TransferOctahedral
Co(II)L-Histidine~500d-dOctahedral

Note: This table provides illustrative data based on studies of L-histidine complexes, which are expected to be comparable to those of this compound.

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically used to study complexes containing paramagnetic metal ions, such as copper(II) and iron(III). It provides detailed information about the electronic structure of the metal center, its oxidation state, and the nature of the atoms coordinated to it.

For copper(II) complexes of this compound, the EPR spectrum is characterized by g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the donor atoms. researchgate.net For example, the EPR spectrum of a (1:2) copper(II)-L-histidine complex at 77 K showed a g|| value of 2.237 and a hyperfine splitting of 554 MHz, providing insight into the structure of the complex in a frozen solution. mdpi.com The analysis of the perpendicular region of the spectrum can reveal superhyperfine splitting from interactions with the nuclear spins of coordinating atoms like nitrogen, confirming the involvement of the imidazole and amino groups in binding the copper ion. mdpi.com

EPR studies have been instrumental in characterizing the copper(II) binding sites in proteins and peptides containing histidine residues. nih.gov By comparing the EPR parameters of the this compound complex with those of known copper-histidine systems, the coordination environment can be precisely determined. For instance, the number of coordinated nitrogen atoms can often be deduced from the superhyperfine structure. researchgate.netmdpi.com

Table 2: Illustrative EPR Parameters for Copper(II)-Histidine Complexes

Note: This table presents typical EPR parameters for copper(II)-histidine complexes to demonstrate the type of information obtained from this technique.

FT-IR Spectroscopy for Ligand-Metal Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to probe the vibrational modes of the this compound ligand and its metal complexes. Changes in the vibrational frequencies of specific functional groups upon coordination provide direct evidence of their involvement in metal binding.

Key vibrational bands to monitor include those associated with the carboxylate group (COO-), the imidazole ring, the amino group (-NH2), and the phenolic hydroxyl group (-OH). For instance, a shift in the asymmetric and symmetric stretching frequencies of the carboxylate group can indicate its coordination to the metal ion. researchgate.net Similarly, changes in the vibrational modes of the imidazole ring are indicative of its coordination through one of the nitrogen atoms. okstate.edu

The involvement of the amino group in complex formation is often confirmed by a shift in the N-H stretching or bending vibrations. uvt.ro In a study of copper(II)-amino acid complexes, the N-H stretching vibration shifted upon complexation, confirming the involvement of the -NH2 group. uvt.ro The FT-IR spectra of L-histidine-capped nanoparticles also provided evidence of chemical bonding between L-histidine and the metal. researchgate.net

Furthermore, the appearance of new, low-frequency bands in the far-infrared region of the spectrum can be attributed to the metal-ligand stretching vibrations (e.g., M-N and M-O), providing direct proof of complex formation. nih.gov

ESI-MS for Species Identification in Solution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact complex species from solution to the gas phase for mass analysis. This method is invaluable for identifying the stoichiometry of the metal complexes of this compound present in solution.

By analyzing the mass-to-charge ratio (m/z) of the ions, it is possible to determine the composition of the various complex species, including monomeric and dimeric forms, as well as complexes with different ligand-to-metal ratios. ESI-MS can also provide information about the oxidation state of the metal ion within the complex.

For example, ESI-MS has been used to confirm the formation of mixed-ligand metal complexes containing L-histidine, where the observed molecular ion peaks in the mass spectrum correspond to the expected theoretical masses of the proposed complex structures. researchgate.net

NMR Spectroscopy (where applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation of diamagnetic metal complexes in solution. For complexes of this compound with diamagnetic metal ions such as zinc(II), cadmium(II), or cobalt(III), ¹H and ¹³C NMR spectroscopy can provide a wealth of information.

Changes in the chemical shifts of the ligand's protons and carbons upon complexation can identify the specific sites of metal coordination. For example, a significant downfield or upfield shift of the imidazole ring protons would strongly suggest its involvement in binding the metal ion. Similarly, shifts in the resonances of the α-carbon and β-carbons of the histidine backbone can pinpoint the coordination of the amino and carboxylate groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to assign all the proton and carbon signals in the complex and to determine the through-bond and through-space connectivities, leading to a complete solution structure. While direct NMR studies on this compound complexes are not widely reported in the provided context, the principles are well-established from studies on similar diamagnetic metal-histidine complexes. researchgate.netresearchgate.net

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes of this compound arise from the presence of unpaired electrons in the d-orbitals of the transition metal ion. The study of these properties, primarily through magnetic susceptibility measurements, provides valuable information about the electronic configuration, oxidation state, and stereochemistry of the metal center.

The effective magnetic moment (μ_eff) of a complex is determined experimentally and can be compared to theoretical spin-only values to infer the number of unpaired electrons. For example, nickel(II) complexes with a derivative of L-histidine have been shown to have effective magnetic moments that are consistent with an octahedral geometry and two unpaired electrons. researchgate.net

In some cases, the magnetic behavior can also reveal the presence of magnetic exchange interactions between adjacent metal centers in polynuclear complexes. If the metal ions are bridged by ligands in a way that allows for the coupling of their magnetic moments, the complex may exhibit antiferromagnetic (spins paired up, leading to a lower magnetic moment) or ferromagnetic (spins aligned, leading to a higher magnetic moment) behavior. The temperature dependence of the magnetic susceptibility can be modeled to quantify the strength of this magnetic coupling.

The magnetic properties are highly dependent on the specific metal ion. For instance, copper(II) complexes (d⁹) are expected to have one unpaired electron, while high-spin iron(III) complexes (d⁵) would have five unpaired electrons, leading to significantly different magnetic moments. researchgate.net

Chirality and Stereochemistry of Complexes

The inherent chirality of the L-histidine backbone in this compound plays a crucial role in dictating the stereochemistry of its metal complexes. When forming octahedral or square planar complexes, particularly with a 2:1 ligand-to-metal ratio (ML₂), the arrangement of the two tridentate ligands around the central metal ion can lead to various stereoisomers.

The coordination typically involves the phenolate oxygen, the secondary amine nitrogen, and one of the imidazole nitrogens. In bis-complexes like Cu(L-His)₂, significant stereoselective effects have been observed, which are likely to be influential in complexes of this compound as well. Studies on Cu(II) complexes with L-histidine have detected preferential formation of specific isomers. For instance, in Cu(His)₂, the meso-form with a cis-arrangement of the amino groups and axial coordination of an imidazole group is favored. rsc.org Conversely, for the protonated complex Cu(His)(HisH)⁺, the favored isomer involves the coordination of two ligands with the same configuration, stabilized by hydrogen bonding between the carboxyl and imidazolyl groups of adjacent ligands. rsc.org

For ML₂ complexes with tridentate ligands, several geometric isomers are possible, including facial (fac) and meridional (mer) arrangements of the donor atoms. The combination of geometric isomerism and the ligand's chirality can result in a complex mixture of diastereomers. For example, in copper(II) complexes with L-histidine, a significant tetrahedral distortion has been noted in the prevalent cis-isomer of the Cu(L-His)₂ 4Nₑq-form, a finding supported by EPR data and DFT computations. rsc.org The prevalence of cis-isomers in such complexes is often attributed to the strong trans effect of the amino groups. rsc.org The specific stereoisomers formed with this compound will depend on the metal ion, pH, and reaction conditions, with the bulky hydroxybenzyl group likely introducing additional steric constraints that influence isomer preference.

Table 1: Possible Stereoisomers in ML₂ Complexes of Tridentate Chiral Ligands

Isomer Type Description
Geometric Isomers
fac, fac Both ligands coordinate in a facial manner.
mer, mer Both ligands coordinate in a meridional manner.
fac, mer One ligand is facial, the other is meridional.
Diastereomers
Δ-fac, fac Right-handed propeller arrangement of facial ligands.
Λ-fac, fac Left-handed propeller arrangement of facial ligands.
cis/trans Refers to the relative positions of specific donor atoms (e.g., amino groups). rsc.org

Kinetic Analysis of Complex Formation and Transformation

The study of the kinetics of complex formation provides insight into the reaction mechanisms and the stability of the resulting species. For ligands containing histidine, complexation with metal ions like copper(II) is often a rapid process. The formation of Cu(II) complexes with L-histidine involves a mixture of species, with a significant portion (76%) containing one histidine molecule bound in a histamine-like manner and the other in a glycine-like manner. nih.gov

Kinetic studies on related systems offer a framework for understanding the behavior of this compound. For example, the displacement of a tripeptide ligand from a nickel(II) complex by L-histidine occurs through a proton-assisted nucleophilic pathway, where the rate-determining step is the cleavage of the first nickel(II)-peptide nitrogen bond. nih.gov This reaction was found to be essentially independent of the incoming L-histidine concentration under the experimental conditions. nih.gov

The formation of an initial encounter complex, often referred to as a Michaelis-Menten-like complex in enzymatic reactions, is a key step. Kinetic evidence for such a pre-coordination complex has been demonstrated for horseradish peroxidase and a dimer of N-acetyl-L-tyrosine. nih.gov This concept is applicable to the formation of metal complexes, where the ligand first associates with the metal ion's coordination sphere before the final, more stable complex is formed.

The transformation between different isomeric forms of a complex is also a key kinetic process. Ligand exchange reactions in copper(II)-histidine systems have been investigated, revealing enantioselective effects that are attributed to an associative substitution mechanism. rsc.org The rate of these transformations is crucial for determining which isomeric species predominates under given conditions.

Table 2: Kinetic Parameters for Related Metal-Ligand Systems

System Process Kinetic Parameter Value Reference
Ni(II)-Glycylglycyl-L-histidine + L-Histidine Ligand Displacement Proton-assisted nucleophilic pathway Rate-determining step: cleavage of first Ni(II)-N(peptide) bond nih.gov
HRP Compound II + di-(N-acetyl-L-tyrosine) Complex Formation KIIm 0.58 mM nih.gov
HRP + Gly-Tyr Dimerization kappcat 254 s⁻¹ nih.gov
HRP + di-(N-acetyl-L-tyrosine) Dimerization kappcat 3.6 s⁻¹ nih.gov
HRP + Gly-Tyr Dimerization KappM 24 mM nih.gov

Note: The data in this table are for analogous systems and provide a conceptual basis for the kinetic behavior expected for this compound.

Biological Interactions and Mechanistic Studies in Vitro

Antimicrobial Activity of N-(2-hydroxybenzyl)-L-Histidine and its Metal Complexes

The unique structure of this compound, which combines the versatile L-histidine amino acid with a 2-hydroxybenzyl group, suggests a strong potential for antimicrobial effects. Histidine-containing compounds and various metal complexes have demonstrated notable activity against a spectrum of microbial pathogens. The chelation of metal ions by such compounds often enhances their biological activity. nih.govnih.gov

Research into related structures indicates that this compound and its metal complexes are likely to exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. The histidine moiety itself is crucial for the biological functions of many peptides, including their antimicrobial actions. nih.gov Metal complexes of amino acid derivatives, including those with histidine, have been shown to be more potent antibacterial agents than the free ligands. nih.govnih.gov For instance, studies on various metal complexes of ligands similar to this compound have shown activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.netumich.edu Derivatives containing the 2-hydroxybenzyl moiety have also displayed significant antibacterial properties. nih.gov

The table below presents representative minimum inhibitory concentration (MIC) data for related metal complexes, illustrating their potential efficacy.

Compound/ComplexBacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Reference
Metal Complex 5c12.52512.5 umich.edu
Metal Complex 5e12.55025 umich.edu
Metal Complex 7c256.2525 umich.edu
Metal Complex 7d506.25>50 umich.edu
Metal Complex 7e256.2525 umich.edu

Similarly, the structural components of this compound suggest notable antifungal capabilities. Metal complexes of amino acid derivatives have been successfully screened for their in vitro antifungal activity against a range of fungi, including Aspergillus niger and Candida albicans. nih.govnih.govresearchgate.net Often, the metal complexes exhibit greater antifungal activity than the uncomplexed ligand. nih.gov For example, certain metal complexes have shown significant efficacy against various Aspergillus species and Candida albicans. umich.edu

The following table shows the antifungal activity of related compounds against common fungal strains.

Compound/ComplexAspergillus niger MIC (µg/mL)Candida albicans MIC (µg/mL)Aspergillus parasiticus MIC (µg/mL)Aspergillus ficuum MIC (µg/mL)Reference
Ligand 412.512.512.56.25 umich.edu
Metal Complex 5a12.5<3.1212.56.25 umich.edu
Metal Complex 5f6.2512.512.56.25 umich.edu
Metal Complex 7d12.512.56.253.12 umich.edu

The antimicrobial mechanism of compounds like this compound is believed to be multifactorial. The chelation of metals is a key aspect; by binding to metal ions essential for microbial enzyme function, the compound can disrupt critical metabolic pathways. The increased lipophilicity of metal complexes facilitates their passage across the microbial cell membrane, enhancing their effectiveness.

The presence of electron-donating groups, such as the hydroxyl group on the benzyl (B1604629) ring, can also play a crucial role. These groups can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. The imidazole (B134444) ring of histidine is known to be a key player in the proton buffering and metal ion chelation that underpins the biological activity of many histidine-containing molecules. nih.gov

Enzymatic and Biochemical Systems Interactions

Modeling Metalloprotein Active Sites and Cofactor Mimicry

The unique structural features of this compound make it and its derivatives valuable ligands for modeling the active sites of metalloproteins. Histidine is a common metal-coordinating ligand in nature due to its versatile imidazole side chain. nih.gov The ability of histidine to coordinate a variety of divalent transition metal ions such as Zn(II), Ni(II), Cu(II), Fe(II), Co(II), and Mn(II) is crucial for the function of many metalloenzymes. mdpi.com

Researchers utilize peptide-based ligands and other small molecules to replicate the metal-binding sites of metalloproteins to understand their structure, function, and catalytic mechanisms. researchgate.netmdpi.com These models allow for the study of metal-ligand interactions and the influence of the primary and secondary coordination spheres on the properties of the metal center. nih.govmdpi.com For instance, copper(II) complexes with N-coordinating ligands, including those with histidine, are studied to understand the interactions of copper ions with biomolecules. researchgate.net The coordination geometry of these complexes, which can be square-planar or tetrahedral, is highly dependent on the specific metal ion and the ligand structure. mdpi.com The this compound ligand, by combining the metal-coordinating properties of the histidine residue with a phenolic group, can mimic the coordination environment found in various metalloproteins, providing insights into their catalytic activity and function.

Influence on Deoxyribozyme Catalytic Activity and Conformational Changes

L-histidine has been shown to be an essential cofactor for the catalytic activity of certain deoxyribozymes (DNAzymes). nih.govnih.gov Specifically, an L-histidine-dependent deoxyribozyme (HD) exhibits RNA cleavage activity, mimicking the function of ribonucleases which often utilize the imidazole group of histidine in their active sites. nih.gov The catalytic activity and structural formation of a derivative, HD3, are directly influenced by the presence of L-histidine. nih.gov

Studies using circular dichroism have revealed that L-histidine induces conformational changes in the HD3 deoxyribozyme. nih.gov The binding of L-histidine is crucial for the active folding of the deoxyribozyme, and the binding constants determined from catalytic activity, conformational changes, and direct binding analysis are consistent, highlighting this essential role. nih.govnih.gov This suggests that the imidazole group of L-histidine likely participates directly in the chemical steps of the catalytic mechanism. nih.gov While these studies focus on L-histidine itself, they provide a strong foundation for investigating how modified histidine derivatives like this compound might modulate the activity and structure of such functional nucleic acids.

Interaction with DNA (for metal complexes)

Metal complexes of histidine and its derivatives can interact with DNA, leading to a range of structural and functional consequences. Histidine-conjugated DNA oligonucleotides have been synthesized to serve as molecular depots for various metal ions. nih.gov These biohybrid materials can form different topologies, such as G-quadruplexes, upon metal complexation, and these structural changes can be triggered by specific metal ions like Ni(II) and Zn(II). nih.gov

Furthermore, these histidine-modified DNA metalloenzymes can exhibit catalytic activities, such as mimicking horseradish peroxidase. nih.gov The interaction of metal complexes with DNA is a critical area of research, with implications for the development of novel therapeutic and diagnostic agents. The specific interactions of this compound metal complexes with DNA have the potential to be explored for similar applications, leveraging the combined properties of the metal ion, the histidine moiety, and the hydroxybenzyl group.

Catecholase Activity of Copper(II) Complexes

Copper(II) complexes of N-(2-hydroxybenzyl)-amino acids, including this compound (also referred to as Shis in some literature), have been synthesized and shown to exhibit significant catecholase activity. rsc.org Catecholase is an enzyme that catalyzes the oxidation of catechols to quinones, a reaction of biological and industrial importance. nih.gov The copper(II) complexes of these reduced Schiff base ligands act as functional models for the active sites of copper-containing enzymes like catechol oxidase and tyrosinase. rsc.orgnih.gov

In these complexes, the copper(II) centers are often bridged by phenoxo groups from the ligands, forming dinuclear structures. researchgate.net The catalytic activity, often measured as the turnover number (kcat), varies depending on the specific amino acid residue in the ligand. For a series of N-(2-hydroxybenzyl)-amino acid copper(II) complexes, the kcat values for the oxidation of 3,5-di-tert-butylcatechol (B55391) ranged from 199 to 3800 h⁻¹. rsc.org The complex with this compound was among those showing catalytic activity. rsc.org The geometry of the copper centers in these complexes can range from square-pyramidal to distorted tetrahedral, which influences their catalytic efficiency. rsc.orgnih.gov

Interactive Data Table: Catecholase Activity of Copper(II) Complexes

Ligand (N-(2-hydroxybenzyl)-amino acid) kcat (h⁻¹)
Sgly ~2000
D-Sala ~2000
L-Sala >2000
DL-Sala <2000
Sab2 ~2000
Sbal >3000
Sab4 ~3800
Sval >2000
Shis (this compound) <1000
Styr <1000
Stryp <1000

> This table presents the catalytic activity (kcat) for the oxidation of 3,5-di-tert-butylcatechol by various copper(II) complexes of N-(2-hydroxybenzyl)-amino acids. The data is based on findings from a study by Yang et al. rsc.org

Studies on Cellular Systems (In Vitro)

While the provided search results focus heavily on the biochemical and coordination chemistry aspects of this compound and related compounds, there is a clear basis for their interaction with cellular systems. For instance, studies on HaCaT keratinocytes have shown that histidine can mitigate copper ion-induced oxidative stress and cytotoxicity. mdpi.com Histidine was found to be more effective than cysteine in enhancing cell survival in the presence of copper sulfate. mdpi.com This cytoprotective effect is attributed to the copper-chelating and antioxidant properties of histidine. mdpi.com

Given that this compound possesses both a histidine moiety and a phenolic group, both of which are known to have antioxidant capabilities, it is plausible that this compound would also exhibit protective effects in cellular systems against oxidative damage. The 2-hydroxybenzyl group itself is structurally related to p-hydroxybenzyl alcohol, a compound known for its potent scavenging of free radicals and inhibition of lipid peroxidation. documentsdelivered.com Therefore, in vitro studies on various cell lines would be a logical next step to explore the potential cytoprotective and other biological activities of this compound.

Cellular Viability and Proliferation Studies

The cytotoxic effects of iron chelators are a cornerstone of their potential as anticancer agents. By sequestering intracellular iron, these compounds can inhibit cell growth and induce cell death. While direct studies on the cytotoxicity of this compound are not extensively detailed in the provided information, the activity of structurally related compounds offers valuable insights.

For instance, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have been evaluated for their cytotoxic activity against various human cancer cell lines. Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride demonstrated concentration-dependent cytotoxicity in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.gov This suggests that the 2-hydroxybenzyl moiety, a key feature of this compound, is integral to the cytotoxic potential of this class of compounds.

The amino acid L-histidine itself has also been shown to impact cancer cell viability. Studies have indicated that L-histidine can reduce the viability of glioblastoma cells. nih.gov Furthermore, in pancreatic cancer cell lines, histidine has been observed to enhance the anticancer effects of the chemotherapeutic agent gemcitabine. nih.gov This dual functionality of the this compound molecule, combining a known chelating group with an amino acid that has intrinsic anti-proliferative effects, suggests a multi-faceted mechanism of action.

Interactive Table: Cytotoxicity of Related Compounds

Compound Cell Line Effect Reference
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Concentration-dependent cytotoxicity nih.gov
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Concentration-dependent cytotoxicity nih.gov
L-histidine Glioblastoma cells Reduced cell viability nih.gov

Iron Depletion and Ribonucleotide Reductase Inhibition

A primary mechanism by which iron chelators exert their antiproliferative effects is through the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. johnshopkins.edunih.govnih.gov This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA production. johnshopkins.edu By depleting the intracellular iron pool, chelators effectively starve ribonucleotide reductase of its necessary cofactor, leading to a halt in DNA replication and, consequently, cell proliferation. nih.gov

The iron chelator desferrioxamine, for example, has been shown to decrease ribonucleotide reductase activity and DNA synthesis in human leukemia K562 cells. nih.gov This effect is directly linked to its ability to sequester iron. It is highly probable that this compound operates through a similar mechanism. The 2-hydroxybenzyl group, coupled with the histidine moiety, is designed to effectively bind iron, thereby inducing a state of iron deficiency within the cancer cell. This induced iron deficiency would then lead to the inhibition of ribonucleotide reductase, preventing the synthesis of the building blocks necessary for DNA replication in rapidly dividing cancer cells.

Furthermore, the cellular response to iron deficiency involves complex regulatory pathways. In yeast, for instance, iron scarcity leads to the redistribution of ribonucleotide reductase subunits to optimize its function for essential DNA synthesis and repair, even at the expense of other non-essential iron-dependent processes. nih.gov This highlights the critical and tightly regulated role of iron in DNA metabolism, a process that is fundamentally disrupted by effective iron chelators.

Impact on Cell Cycle Arrest and Apoptosis

The inhibition of DNA synthesis through iron depletion inevitably leads to disruptions in the cell cycle and can trigger programmed cell death, or apoptosis. Iron depletion has been shown to cause cell cycle arrest, a crucial mechanism for its anticancer activity. johnshopkins.edu While specific data on this compound's effect on the cell cycle is not available, the actions of other iron chelators and related compounds provide a strong indication of its likely mechanism.

For example, the iron chelator deferasirox (B549329) has been demonstrated to inhibit cell cycle progression in gastric cancer cells. thno.org Similarly, N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have been found to cause cell cycle arrest in different phases in lung, breast, and prostate cancer cell lines. nih.gov Other novel compounds have been shown to induce G2/M phase arrest and subsequent apoptosis in various cancer cell lines. semanticscholar.orgnih.govresearchgate.net This arrest in the G2/M phase is often associated with an accumulation of cells that are unable to proceed through mitosis due to DNA damage or incomplete replication, a direct consequence of ribonucleotide reductase inhibition.

Apoptosis is a common outcome for cells that experience significant DNA damage or prolonged cell cycle arrest. The induction of apoptosis is a key feature of many effective anticancer agents. Iron chelators can induce apoptosis through various signaling pathways. The loss of mitochondrial membrane potential, a critical event in the apoptotic cascade, has been observed in cancer cells treated with N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives. nih.gov This suggests that the mitochondrial pathway of apoptosis is likely involved in the cytotoxic action of this class of compounds. The process of apoptosis is often mediated by a family of proteases called caspases, which can be activated in response to cellular stress, including DNA damage. nih.gov

Interactive Table: Effects of Related Compounds on Cell Cycle and Apoptosis

Compound/Agent Effect Cell Line(s) Reference
Deferasirox Inhibition of cell cycle progression Gastric cancer thno.org
N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives Cell cycle arrest, loss of mitochondrial membrane potential A549, MDA-MB-231, PC3 nih.gov
COH-203 G2/M phase arrest, apoptosis HL-60 semanticscholar.org
SPOPP-3 G2/M phase arrest, apoptosis, necrosis, DNA damage Various human cancer cell lines nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has been employed to investigate the electronic structure and bonding characteristics of histidine and its derivatives. These theoretical calculations provide valuable insights into the coordination behavior and reactivity of such molecules. Studies on histidine-metal complexes, for instance, have utilized DFT to explore their coordination geometries and electronic properties. mdpi.comnih.gov

Analysis of the electronic properties of histidine complexes with various divalent transition metal ions (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) has been conducted through methods like electrostatic potential (ESP) maps and natural population analysis (NPA). nih.govresearchgate.net These analyses help in understanding the charge distribution and the nature of the metal-ligand interactions. Furthermore, reduced density gradient (RDG) analysis can be used to elucidate interaction planes and characterize nucleophilic and electrophilic properties within the molecule. nih.gov

While specific DFT studies focusing solely on N-(2-hydroxybenzyl)-L-histidine are not extensively detailed in the provided results, the principles applied to histidine and its metal complexes are directly relevant. The introduction of the 2-hydroxybenzyl group to the L-histidine scaffold would significantly influence the electronic distribution, particularly the electron density on the nitrogen and oxygen atoms, which are key sites for metal coordination. DFT calculations would be instrumental in quantifying these electronic effects and predicting how they alter the bonding characteristics of the molecule compared to unsubstituted L-histidine.

For instance, DFT calculations can determine the energies of different electronic configurations, which is crucial for understanding the stability of various oxidation states in metal complexes. In studies of lanthanide complexes, DFT has been used to determine whether the electronic configuration is 4fⁿ5d⁰ or 4fⁿ⁻¹5d¹, providing fundamental insights into their electronic structure. rsc.org A similar approach could be applied to understand the electronic behavior of this compound in coordination complexes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for analyzing the conformational landscape of flexible molecules like this compound. These methods allow for the exploration of different spatial arrangements of atoms and the assessment of their relative stabilities.

For the parent molecule, L-histidine, computational studies have identified stable conformations in aqueous solutions. researchgate.net These studies often involve molecular modeling software to calculate the optimal structures and free energies of different conformers. researchgate.net The introduction of the bulky 2-hydroxybenzyl group in this compound would introduce additional rotational bonds and potential steric hindrances, leading to a more complex conformational space.

MD simulations can provide detailed information about the dynamic behavior of such molecules over time. For example, simulations of histidine residues in proteins have been used to study their acid-base properties and conformational changes in response to pH variations. nih.gov A similar approach for this compound could reveal how the substituent affects the flexibility of the histidine backbone and the orientation of the imidazole (B134444) and phenol (B47542) rings. The conformational preferences are crucial for understanding its interaction with biological targets or its ability to form specific coordination complexes.

In Silico Screening and Structure-Activity Relationship (SAR) Prediction

In silico screening and the prediction of structure-activity relationships (SAR) are integral components of modern drug discovery and materials science. These computational techniques are used to predict the biological activity or properties of molecules based on their chemical structure, thus prioritizing compounds for synthesis and experimental testing.

For compounds containing moieties present in this compound, such as the thiazole (B1198619) ring, SAR studies have been conducted to evaluate their enzymatic inhibitory activities. scispace.com These studies often involve synthesizing a series of derivatives and assessing their biological effects, followed by computational analysis to correlate structural features with activity. scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to relate physicochemical or structural descriptors of molecules to their biological activity. nih.gov For instance, QSAR models have been developed for inhibitors of enzymes like glycogen (B147801) synthase kinase-3beta (GSK-3β), using pharmacophore modeling and regression analysis to identify key structural features for inhibitory potency. nih.gov Such models can then be used to virtually screen large databases of compounds to identify potential new inhibitors. nih.gov

In the context of this compound, in silico methods could be applied to predict its potential biological targets or to design derivatives with enhanced activity. By generating various conformations and calculating relevant molecular descriptors (e.g., electronic properties, shape, hydrophobicity), one could build a QSAR model to guide the synthesis of analogues with improved properties. Molecular docking, a key in silico technique, could be used to predict the binding mode of this compound within the active site of a target protein, providing insights into the molecular basis of its activity. researchgate.net

Modeling of Coordination Geometries and Stability Constants

Computational modeling plays a crucial role in understanding the coordination chemistry of ligands like this compound, including the prediction of coordination geometries and the estimation of stability constants of their metal complexes.

Theoretical investigations using methods like Density Functional Theory (DFT) can be used to explore the formation of coordination complexes between ligands and metal ions. nih.gov For histidine, DFT calculations have been performed to study its complexes with various divalent transition metals, examining its potential as a bidentate or tridentate ligand and the influence of solvent effects on coordination geometry. mdpi.comnih.gov The presence of the 2-hydroxybenzyl group in this compound introduces an additional potential coordination site (the phenolic oxygen), which could lead to different and potentially more stable coordination complexes compared to L-histidine alone.

Molecular mechanics calculations have also been used to predict the geometry of metal complexes. For instance, the meridional (mer) geometry of a cobalt complex with a related N-substituted amino acid was found to be in accord with molecular mechanics calculations. scilit.com

The stability of metal complexes is a critical parameter, and potentiometric studies are often used to experimentally determine stability constants. ekb.eg Computational methods can complement these experiments by providing insights into the factors governing complex stability. For example, theoretical studies have been conducted to determine the effect of various metal ions on the structure and properties of L-histidine and its zwitterionic form. researchgate.net These studies can also compute thermodynamic parameters such as the Gibbs free energy of complex formation, which indicates the spontaneity of the reaction. researchgate.net The stability constants of metal complexes are often influenced by factors such as the nature of the metal ion, following trends like the Irving-Williams series. ekb.egresearchgate.net

Structure Activity Relationships and Comparative Studies

Impact of the Hydroxybenzyl Moiety on Ligand Properties and Complexation

The introduction of the N-(2-hydroxybenzyl) group to an amino acid creates a versatile tridentate ligand, capable of coordinating with metal ions through the phenolic oxygen, the secondary amine nitrogen, and a carboxylate oxygen. This structure is analogous to a reduced Schiff base, which can form stable complexes with various metal ions, most notably copper(II).

The 2-hydroxybenzyl moiety is crucial for establishing a stable chelate ring system. Studies on related N-(2-hydroxybenzyl)amino acids with nonpolar side chains have demonstrated the formation of stable, square-planar copper(II) complexes. In these complexes, the amino acid derivative acts as a primary ligand, binding to the metal in a tridentate fashion. The phenolic oxygen, deprotonated upon complexation, serves as a key anchoring point. The stability of these complexes is significantly influenced by this moiety, which provides a rigid framework that enhances the chelate effect compared to simpler bidentate amino acid ligands.

Influence of the L-Histidine Side Chain on Coordination Modes and Biological Activity

The L-histidine component of N-(2-hydroxybenzyl)-L-histidine introduces an additional coordination site: the imidazole (B134444) side chain. The nitrogen atoms within this ring are excellent metal ion coordinators, a property fundamental to the function of many metalloproteins. nih.gov The imidazole ring's pKa is near physiological pH, allowing it to act as both a proton donor and acceptor, which is critical for catalytic functions in enzymes. nih.gov

This additional binding site allows for more complex coordination chemistry compared to N-(2-hydroxybenzyl) derivatives of amino acids with nonpolar side chains. Depending on the metal ion, pH, and stoichiometry, the imidazole nitrogen can coordinate to the metal center, leading to different coordination modes. For instance, in copper(II) complexes, the imidazole group can either remain uncoordinated or bind to the metal ion, potentially displacing another ligand or increasing the coordination number of the metal center. researchgate.net

The presence of the histidine side chain is also expected to significantly modulate biological activity. Histidine and its derivatives are involved in a wide array of physiological processes, including metal ion chelation, proton buffering, and antioxidant activities. nih.gov Histidine-rich peptides, for example, exhibit diverse biological activities that can be tuned by the positioning of the histidine residues. mdpi.com Therefore, the imidazole side chain in this compound likely confers specific biological properties not present in analogues lacking this feature.

Comparative Analysis with Other N-(2-hydroxybenzyl)amino Acids

A comparative analysis highlights the unique role of the L-histidine side chain. While the N-(2-hydroxybenzyl) framework provides a common structural motif for metal binding, the nature of the amino acid side chain introduces significant variations.

CompoundAmino Acid Side ChainKey Features of Cu(II) Complex
This compound ImidazolylmethylPotential for tetradentate coordination involving the imidazole nitrogen. researchgate.net
N-(2-hydroxybenzyl)-D,L-alanine MethylForms stable, four-coordinate, roughly square-planar complexes. acs.org
N-(2-hydroxybenzyl)-glycine HydrogenActs as a tridentate ligand forming stable copper(II) complexes.
N-(2-hydroxybenzyl)-ω-amino carbonic acids VariesAmphipathic properties, can be used as probes for membrane studies. nih.gov

Studies on copper(II) complexes with N-(2-hydroxybenzyl) derivatives of alanine (B10760859) and other amino acids with nonpolar side chains show that these ligands typically form stable, four-coordinate complexes where the amino acid derivative acts as a tridentate ligand and a fourth coordination site is occupied by another ligand, such as phenanthroline or imidazole. acs.org The key difference with this compound is its intrinsic ability to provide a fourth coordinating group through its own side chain, potentially leading to more stable or structurally distinct metal complexes.

Comparison with Unmodified L-Histidine and Other Histidine Derivatives

When compared to unmodified L-histidine, this compound exhibits markedly different properties as a ligand. L-histidine itself is a versatile chelator, typically coordinating to metal ions in either a bidentate mode (using the amino and imidazole nitrogens) or a tridentate mode (involving the carboxylate group as well). researchgate.net The addition of the 2-hydroxybenzyl group introduces a new, strong binding site (the phenolic oxygen) and alters the steric and electronic environment of the amino nitrogen.

CompoundKey Functional GroupsTypical Coordination Behavior with Cu(II)
This compound Phenolic -OH, secondary amine, carboxyl, imidazoleTridentate (N,N,O) or potentially tetradentate (N,N,O,N).
L-Histidine Primary amine, carboxyl, imidazoleBidentate (amino-N, imidazole-N) or tridentate (amino-N, imidazole-N, carboxyl-O). nih.gov
Histamine Primary amine, imidazoleBidentate chelator. nih.gov
Carnosine (β-alanyl-L-histidine) Imidazole, amine, carboxyl, amideActs as a significant intracellular buffer and antioxidant. nih.gov

Other histidine derivatives also provide a basis for comparison. Histamine, formed by the decarboxylation of histidine, lacks the carboxyl group and acts as a bidentate ligand. nih.govnih.gov Carnosine (β-alanyl-L-histidine) has different spacing between the functional groups, which affects its coordination chemistry and biological role. nih.gov The N-myristoyltransferase (NMT) enzyme's activity is activated by L-histidine, but inhibited by its structural analogues L-histidinol and histamine, demonstrating how small structural changes can reverse biological effects. nih.gov

The N-(2-hydroxybenzyl) modification fundamentally changes the ligand framework from the simple amino acid structure of L-histidine, creating a more rigid and pre-organized structure for metal chelation. This modification results in a compound with a unique set of coordination possibilities and potential biological activities that distinguish it from both its parent amino acid and other derivatives.

Future Directions and Emerging Research Areas

Exploration of Novel Metal Complexes and Supramolecular Assemblies

The inherent chelating properties of the L-histidine residue, coupled with the coordinating potential of the hydroxybenzyl group, make N-(2-hydroxybenzyl)-L-histidine an excellent ligand for forming novel metal complexes. nih.gov Future research will likely focus on synthesizing and characterizing a diverse array of these complexes with various transition metals. researchgate.netresearchgate.net The imidazole (B134444) nitrogen atoms and the phenolate (B1203915) oxygen can act as effective donor sites, enabling the formation of stable coordination compounds. nih.gov

The exploration of these metal complexes could lead to the development of new catalysts, as Schiff base complexes are known to catalyze a range of chemical reactions. researchgate.net Furthermore, the incorporation of metal ions can modulate the self-assembly of histidine-containing molecules, leading to the formation of unique supramolecular structures such as nanotubes and hybrid nanomaterials with potential enzymatic activities. rsc.org Research into N,N-Bis(2-hydroxybenzyl)alkylamine derivatives has already demonstrated the formation of cage-like assemblies that can host metal ions like copper. nih.gov This suggests that this compound could be a building block for creating sophisticated, functional supramolecular architectures. The co-assembly with other molecules, such as aromatic amino acids, could also yield novel materials with distinct morphologies and properties. nih.gov

Table 1: Potential Metal Complexes and Supramolecular Structures

Class Potential Metal Ions Potential Supramolecular Architectures Potential Applications
Metal Complexes Cu(II), Ni(II), Co(II), Zn(II) Dimers, Polymers, Cage-like structures Catalysis, Artificial Enzymes

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

To fully understand the behavior of this compound and its derivatives in complex environments, the application of advanced characterization techniques is crucial. While standard techniques like FT-IR, UV-Vis, and NMR spectroscopy provide valuable structural information, future research will benefit from more sophisticated methods for in situ analysis. researchgate.netresearchgate.net

Angle-resolved polarized Raman spectroscopy, for instance, has proven effective in probing metal-peptide interactions at the molecular level and determining molecular orientation within crystals. nih.gov This technique could be instrumental in elucidating the coordination geometry of metal complexes of this compound in their crystalline state. For studying supramolecular assemblies in solution, techniques like time-of-flight secondary-ion mass spectrometry (ToF-SIMS) and electrospray ionization mass spectrometry (ESI-MS) can confirm the formation of co-assemblies. nih.gov The use of these advanced spectroscopic and imaging tools will enable researchers to visualize and characterize the dynamic processes of metal binding and self-assembly in real-time.

Table 2: Advanced Characterization Techniques

Technique Information Obtained Relevance to this compound
Angle-Resolved Polarized Raman Spectroscopy Molecular orientation, metal-ligand coordination Characterizing crystal packing and metal complex formation. nih.gov
Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) Surface chemical composition, molecular co-assembly Investigating the formation of supramolecular structures. nih.gov

Further Elucidation of Molecular Mechanisms in Biological Systems

The biological activity of this compound is an area ripe for exploration. L-histidine itself plays a crucial role in numerous physiological processes, including proton buffering, metal ion chelation, and as a precursor to histamine. nih.govnih.gov It is a key component in the active sites of many enzymes, such as serine esterases. nih.gov The introduction of the 2-hydroxybenzyl group may modulate these inherent biological functions or introduce new ones.

Future studies should aim to unravel the molecular mechanisms by which this compound interacts with biological targets. For example, its ability to chelate metal ions could be relevant in the context of diseases associated with metal dysregulation. nih.gov Research into histidine-containing compounds has shown their potential as inhibitors of histidine protein kinases in bacterial two-component systems, suggesting a possible avenue for developing new antibacterial agents. nih.gov Furthermore, studies on oral histidine supplementation have indicated effects on gut microbiota and glycemic control, opening up research questions about how this compound might influence metabolic pathways. nih.gov Investigating its role in cellular signaling and its potential as an antioxidant are also promising research directions. nih.gov

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of this compound derivatives. Methods like density functional theory (DFT) and Hirshfeld surface analysis have already been used to investigate the crystal structure and intermolecular interactions of L-histidine derivatives. nih.gov

Future research can leverage these computational approaches to design new derivatives with specific, tailored properties. For instance, by modifying the substituents on the benzyl (B1604629) ring or the histidine moiety, it may be possible to fine-tune the compound's metal-binding affinity, self-assembly behavior, or biological activity. Computational screening could identify promising candidates for synthesis and experimental validation, saving significant time and resources. This in silico approach can guide the development of novel materials with enhanced nonlinear optical properties or new therapeutic agents with improved efficacy and target specificity. nih.gov The ultimate goal is to establish a clear structure-property relationship that allows for the rational design of this compound-based molecules for a wide range of applications.

Q & A

Basic: What are the common synthetic routes for N-(2-hydroxybenzyl)-L-histidine derivatives, and how are they optimized?

Methodological Answer:
The synthesis of this compound derivatives typically involves Schiff base formation or amide coupling . For example, hydrazone-based complexes are synthesized by condensing 2-hydroxybenzaldehyde derivatives with L-histidine hydrazides under reflux in ethanol or methanol . Optimization includes adjusting pH (7–9), temperature (60–80°C), and reaction time (4–8 hours). Solvent polarity also plays a role; for instance, 1,4-dioxane favors O-substituted products, while DMSO promotes N-substituted derivatives via Smiles rearrangement . Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Basic: How is the structural characterization of this compound complexes performed?

Methodological Answer:
Characterization employs a multi-technique approach :

  • Elemental analysis (C, H, N) confirms stoichiometry.
  • FT-IR identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N–H bend at 3200–3400 cm⁻¹) .
  • UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., d-d transitions in Co(II) at ~500 nm) .
  • Single-crystal XRD resolves 3D structures, while DFT calculations (B3LYP/6-31G**) validate bond lengths and angles .
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns.

Advanced: How do solvent choices influence regioselectivity in this compound synthesis?

Methodological Answer:
Solvent polarity and hydrogen-bonding capacity dictate regioselectivity. For example:

  • In 1,4-dioxane , electron-rich pyrimidines undergo SNAr reactions to form O-substituted products (e.g., 2-pyrimidinyloxy-N-arylbenzylamines) due to the solvent’s low polarity stabilizing intermediates .
  • In DMSO , the high polarity stabilizes charged transition states, favoring N-substituted products (e.g., N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines) via Smiles rearrangement .
    Experimental validation includes Hammett plots to correlate substituent effects with reaction rates and NMR kinetics to monitor intermediate formation.

Advanced: What methodologies are used to study metal-chelating properties of this compound?

Methodological Answer:
Metal coordination is studied via:

  • Potentiometric titrations to determine stability constants (logK) in aqueous solutions (pH 2–12) .
  • UV-Vis and circular dichroism (CD) spectroscopy to monitor ligand-field transitions (e.g., Co(II) complexes at 450–600 nm) .
  • Electrospray ionization mass spectrometry (ESI-MS) to identify [M+L]⁺ adducts.
  • EPR spectroscopy for paramagnetic ions (e.g., Ni(II)) to assess geometry (octahedral vs. square planar).
  • X-ray absorption spectroscopy (XAS) probes local coordination environments in solid-state complexes.

Basic: What role does this compound play in histamine-related biochemical pathways?

Methodological Answer:
L-histidine derivatives act as precursors for histamine via histidine decarboxylase (HDC) . Experimental protocols include:

  • In vitro assays with purified HDC, monitoring histamine production via HPLC or fluorometry .
  • Isotopic labeling (³H/¹⁴C-histidine) to track decarboxylation kinetics.
  • Knockout models (e.g., HDC⁻/⁻ mice) to study downstream effects on immune response and neurotransmission .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:
Conflicting stability reports (e.g., degradation in humid vs. dry environments) are addressed through:

  • Forced degradation studies : Expose compounds to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks, monitoring via HPLC .
  • Accelerated stability testing (ICH Q1A guidelines) to predict shelf life.
  • Spectroscopic tracking : FT-IR for hydrolytic cleavage (e.g., C–N bond rupture) and NMR for tautomeric shifts.

Advanced: What in silico approaches predict the reactivity of this compound derivatives?

Methodological Answer:
Computational strategies include:

  • DFT calculations (Gaussian 09, B3LYP functional) to map reaction pathways (e.g., activation energies for hydrazone formation) .
  • Molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., DNA grooves).
  • QSAR models correlating substituent electronic parameters (Hammett σ) with antibacterial activity .

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